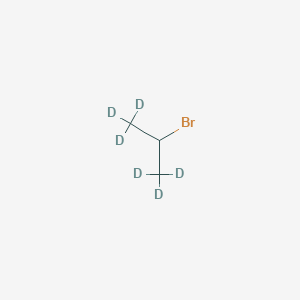

2-Bromopropane-1,1,1,3,3,3-d6

説明

2-Bromopropane-1,1,1,3,3,3-d6 is a brominated organic compound used in various chemical studies. It is of interest in the field of spectroscopy and chemical analysis due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related bromopropane compounds involves reactions under specific conditions. For instance, 2-bromo-2-nitropropane-1,3-diol decomposes in aqueous base to form various products through different decomposition pathways, involving 2-bromo-2-nitroethanol as a reactive intermediate (Challis & Yousaf, 1991).

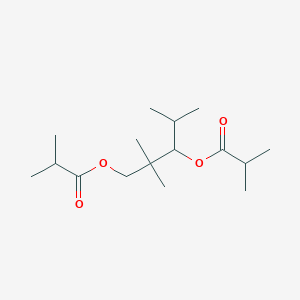

Molecular Structure Analysis

The molecular structure of bromopropane derivatives, like 2-bromo-1,1,1-trichloro-2-methylpropane, reveals a disordered orientation of molecules in a crystal structure, indicating complex structural dynamics (Koide et al., 1966).

Chemical Reactions and Properties

Studies on bromopropane derivatives show interesting reaction dynamics. For example, the molecular ion of 3-phenyl-1-bromopropane eliminates ethylene during reactions, indicating the presence of complex chemical reactions involving bromopropane compounds (Yamaoka et al., 1999).

Physical Properties Analysis

Bromopropane derivatives demonstrate intriguing physical properties. For instance, the vibrational spectra of 2-bromopropane-1,1,1,3,3,3-d6 have been extensively studied, providing insights into its physical characteristics (Klaboe et al., 1974).

Chemical Properties Analysis

The chemical properties of bromopropane derivatives can be complex. Studies have shown various reaction kinetics and molecular interactions, such as the gas-phase elimination kinetics of related compounds, indicating specific chemical behavior under certain conditions (Chuchani & Martín, 1990).

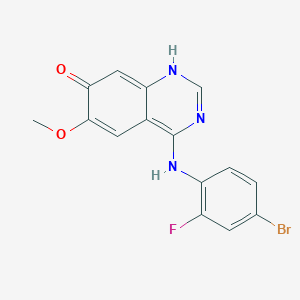

科学的研究の応用

Toxicological Studies

Reproductive and Hematopoietic Toxicity : Bromopropanes, like 2-bromopropane, have been studied for their toxic effects on reproductive and hematopoietic systems in humans and animals. These studies emphasize the importance of understanding the toxicological profiles of brominated compounds, which can inform safety measures in their industrial and laboratory use (Takeuchi, Ichihara, & Kamijima, 1997).

Environmental Pollution

Brominated Flame Retardants : Research on brominated compounds, including their occurrence in the environment and their toxicological impact, can highlight the environmental persistence and potential ecological risks of using such compounds. This research can guide safer application and disposal practices for brominated compounds used in scientific research (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Analysis

Synthesis of Complex Molecules : The methodologies for synthesizing brominated compounds, such as biphenyl derivatives, are crucial in pharmaceutical manufacturing and the development of materials science. These synthesis routes can provide a foundation for developing novel compounds with specific properties for use in various scientific applications (Qiu et al., 2009).

Safety And Hazards

特性

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441641 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropane-1,1,1,3,3,3-d6 | |

CAS RN |

52809-76-4 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52809-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)